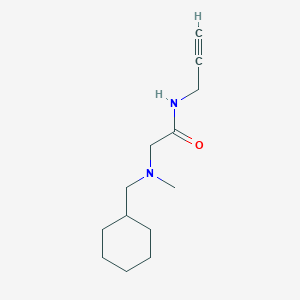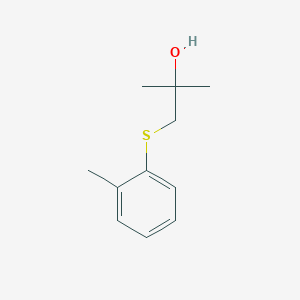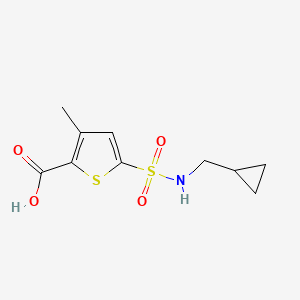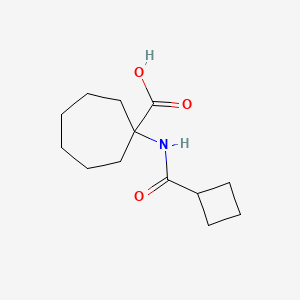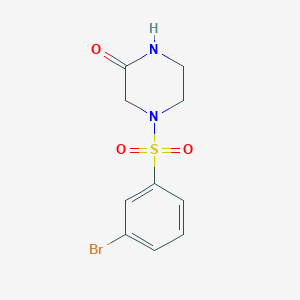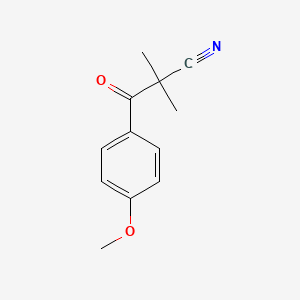![molecular formula C7H11NO B14896174 (3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole](/img/structure/B14896174.png)
(3AS,6aS)-2-methyl-3a,5,6,6a-tetrahydro-4H-cyclopenta[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. These reagents facilitate the formation of the oxazole ring under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic systems to enhance yield and efficiency. Magnetic nanocatalysts, for example, have been employed in the synthesis of oxazole derivatives due to their high stability and ease of separation from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions: (3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield dihydro-oxazole derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted oxazoles, dihydro-oxazoles, and other functionalized derivatives.
Applications De Recherche Scientifique
(3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole involves its interaction with specific molecular targets. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, leading to modulation of biological pathways. This compound may inhibit or activate specific enzymes, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Oxazole: A simpler structure with a five-membered ring containing one oxygen and one nitrogen atom.
Oxazoline: A reduced form of oxazole with a saturated nitrogen atom.
Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.
Uniqueness: (3aS,6aS)-2-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole is unique due to its fused cyclopentane ring, which imparts distinct chemical and biological properties compared to other oxazole derivatives. This structural feature enhances its stability and potential for diverse applications in scientific research and industry .
Propriétés
Formule moléculaire |
C7H11NO |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
(3aS,6aS)-2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole |
InChI |
InChI=1S/C7H11NO/c1-5-8-6-3-2-4-7(6)9-5/h6-7H,2-4H2,1H3/t6-,7-/m0/s1 |
Clé InChI |
OSQNAOSXUOTTBO-BQBZGAKWSA-N |
SMILES isomérique |
CC1=N[C@H]2CCC[C@@H]2O1 |
SMILES canonique |
CC1=NC2CCCC2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


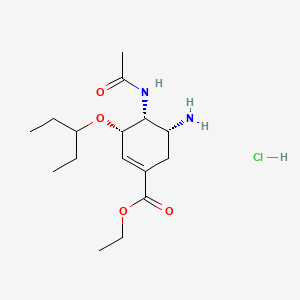
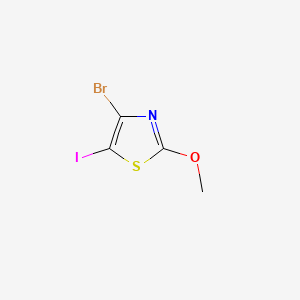

![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
